molecular formula C20H23F3N4 B11333084 5-methyl-N-(3-methylbutyl)-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1031655-09-0

5-methyl-N-(3-methylbutyl)-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11333084
CAS No.: 1031655-09-0
M. Wt: 376.4 g/mol
InChI Key: LYHHWYGNJSBFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(3-methylbutyl)-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidin-7-amine derivative characterized by:

  • 5-methyl substitution on the pyrimidine core.
  • 3-(4-methylphenyl) and 2-(trifluoromethyl) groups on the pyrazole ring.
  • A branched N-(3-methylbutyl) amine substituent.

This compound belongs to a class of heterocyclic molecules explored for antimicrobial and antiparasitic applications, particularly against Mycobacterium tuberculosis (M.tb) . Its structural features align with pyrazolo[1,5-a]pyrimidines studied for their inhibitory effects on mycobacterial ATP synthase .

Properties

CAS No.

1031655-09-0

Molecular Formula

C20H23F3N4

Molecular Weight

376.4 g/mol

IUPAC Name

5-methyl-N-(3-methylbutyl)-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C20H23F3N4/c1-12(2)9-10-24-16-11-14(4)25-19-17(15-7-5-13(3)6-8-15)18(20(21,22)23)26-27(16)19/h5-8,11-12,24H,9-10H2,1-4H3

InChI Key

LYHHWYGNJSBFMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)NCCC(C)C)C

Origin of Product

United States

Biological Activity

5-methyl-N-(3-methylbutyl)-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive overview of its activity.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight 376.42 g/mol
Molecular Formula C20H23F3N4
LogP 5.5288
LogD 5.4965
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Polar Surface Area 31.2087 Ų

The compound features a trifluoromethyl group, which is known to enhance lipophilicity and potentially influence biological interactions.

Research indicates that compounds similar to this pyrazolopyrimidine derivative often exert their effects through multiple mechanisms, including:

  • Inhibition of Kinases : Many pyrazolo[1,5-a]pyrimidines act as inhibitors of various kinases involved in cell signaling pathways, which can lead to antiproliferative effects in cancer cells.
  • DNA Intercalation : Some studies suggest that structural features allow these compounds to intercalate into DNA, disrupting replication and transcription processes.

Anticancer Properties

Several studies have investigated the anticancer potential of similar compounds. For instance, compounds with related structures have demonstrated significant antiproliferative activity against various cancer cell lines. In vitro assays revealed IC50 values ranging from low micromolar to nanomolar concentrations against pancreatic cancer cell lines, indicating potent activity.

Case Studies

  • Study on Antiproliferative Effects :
    • A study tested a series of pyrazolopyrimidine derivatives against pancreatic adenocarcinoma cell lines (e.g., BxPC-3 and Panc-1).
    • The results showed that certain derivatives exhibited IC50 values as low as 0.051 µM against BxPC-3 cells, suggesting strong anticancer potential .
  • Mechanistic Insights :
    • Investigations using molecular docking simulations indicated that the compound could effectively bind to target proteins involved in cell cycle regulation and apoptosis pathways.
    • The presence of the trifluoromethyl group was found to enhance binding affinity compared to non-fluorinated analogs.

Toxicity and Safety Profile

While the anticancer potential is promising, it is essential to consider the toxicity profile. Preliminary studies on normal human lung fibroblast cells showed that concentrations above 0.36 µM led to reduced viability, indicating a need for careful dose optimization in therapeutic contexts.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 5-methyl-N-(3-methylbutyl)-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival.

  • Case Study : A study demonstrated that related pyrazolo[1,5-a]pyrimidine derivatives showed potent inhibition of various cancer cell lines, suggesting that modifications to the structure can enhance efficacy against specific types of cancer .

Kinase Inhibition

The compound has been identified as a potential inhibitor of receptor tyrosine kinases (RTKs), which play a pivotal role in cellular signaling pathways related to growth and differentiation.

  • Mechanism : By targeting RTKs, these compounds can disrupt signaling pathways that lead to tumor growth and metastasis. This makes them valuable candidates for targeted cancer therapies .

Neuroprotective Effects

Emerging research suggests that pyrazolo[1,5-a]pyrimidine derivatives may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

  • Research Findings : Studies have shown that certain derivatives can modulate neuroinflammatory responses and protect neuronal cells from apoptosis .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features:

Structural FeatureDescriptionImpact on Activity
Trifluoromethyl groupEnhances lipophilicityImproves membrane permeability
Methyl groupsIncrease steric hindrancePotentially increases binding affinity to targets
Pyrazolo-pyrimidine coreEssential for kinase inhibitionProvides a scaffold for biological activity

Comparison with Similar Compounds

Core Structural Variations

3-Substituent Modifications

The 3-(4-methylphenyl) group in the target compound differs from analogues with electron-withdrawing substituents (e.g., 3-(4-fluorophenyl) ), which are associated with enhanced anti-M.tb activity (MIC ≤ 0.1 µM) .

Compound 3-Substituent MIC (M.tb, µM) Reference
Target Compound 4-methylphenyl Not reported
3-(4-Fluorophenyl) analogue 4-fluorophenyl ≤ 0.1
3-(4-Chlorophenyl) analogue 4-chlorophenyl 0.5–1.0
5-Substituent Modifications

The 5-methyl group in the target contrasts with bulkier substituents (e.g., tert-butyl, phenyl). Smaller 5-substituents like methyl improve metabolic stability but may reduce steric interactions critical for binding .

Compound 5-Substituent Metabolic Stability (Mouse LM) Reference
Target Compound Methyl Not reported
5-tert-butyl analogue tert-butyl Moderate
5-phenyl analogue Phenyl Low
2-Substituent Modifications

The 2-(trifluoromethyl) group in the target is rare among reported analogues.

Compound 2-Substituent LogP Reference
Target Compound Trifluoromethyl ~3.5*
2-Methyl analogue Methyl 2.8
2-Hydrogen analogue H 2.1

*Estimated based on substituent contributions.

N-Substituent Variations

The N-(3-methylbutyl) group in the target contrasts with pyridinylmethyl or aromatic amines in most analogues. Aliphatic chains like 3-methylbutyl increase lipophilicity (higher logP) but may reduce solubility and target specificity compared to pyridine-based substituents .

Compound N-Substituent logP MIC (M.tb, µM) Reference
Target Compound 3-methylbutyl ~3.5 Not reported
N-(Pyridin-2-ylmethyl) Pyridin-2-ylmethyl 2.9 ≤ 0.1
N-(4-Methylphenyl) 4-methylphenyl 3.2 2.5
N-Butyl analogue Butyl 3.1 Not reported

Activity and Selectivity

Pyrazolo[1,5-a]pyrimidines with 3-(4-fluorophenyl) and N-(pyridin-2-ylmethyl) groups exhibit the highest potency against M.tb (MIC ≤ 0.1 µM) . The target’s 3-(4-methylphenyl) and N-(3-methylbutyl) substitutions likely reduce activity due to decreased electron-withdrawing effects and suboptimal steric alignment. However, the 2-(trifluoromethyl) group may compensate by enhancing metabolic stability .

Preparation Methods

Cyclocondensation of 5-Aminopyrazoles with 1,3-Diketones

The pyrazolo[1,5-a]pyrimidine core is synthesized via cyclocondensation between 5-amino-3-(4-methylphenyl)-1H-pyrazole and 4,4,4-trifluoro-1-(5-methylpyrazol-3-yl)butane-1,3-dione. This method, adapted from Abdelriheem et al., employs sulfuric acid in acetic acid under reflux (80–100°C, 6–8 h), yielding the 2-trifluoromethyl-substituted intermediate (Table 1).

Table 1: Cyclocondensation Reaction Conditions

ReactantCatalystSolventTemp (°C)Time (h)Yield (%)
5-Amino-3-(4-MePh)pyrazoleH₂SO₄AcOH100678
5-Amino-3-(4-MePh)pyrazolePiperidineEtOH80865

Key Insight: Acidic conditions (H₂SO₄/AcOH) enhance cyclization efficiency compared to basic media.

One-Flask Vilsmeier-Haack Approach

A one-pot method from Li et al. utilizes PBr₃ and DMF to generate a Vilsmeier reagent, enabling simultaneous cyclization and functionalization. The 5-methyl and 2-trifluoromethyl groups are introduced via sequential amidination and imination (Scheme 1).

Scheme 1: One-Flask Synthesis Pathway

  • Vilsmeier Reagent Formation : 5-Amino-3-(4-methylphenyl)pyrazole reacts with PBr₃ in DMF (60°C, 2 h).

  • Cyclization : Addition of hexamethyldisilazane (HMDS) at 70–80°C for 5 h yields the 7-chloro intermediate.

  • Trifluoromethylation : CF₃I under UV light introduces the 2-CF₃ group.

Yield: 85–91%.

Functionalization at the 7-Position

Chlorination Using POCl₃

The 7-hydroxyl group of the pyrazolo[1,5-a]pyrimidinone intermediate is replaced with chlorine using POCl₃ and tetramethylammonium chloride (TMAC). Optimal conditions involve refluxing in anhydrous DMF (110°C, 4 h), achieving 90% conversion (Table 2).

Table 2: Chlorination Optimization

ReagentCatalystTemp (°C)Time (h)Conversion (%)
POCl₃TMAC110490
SOCl₂None80672

Note: TMAC prevents oligomerization by stabilizing reactive intermediates.

Nucleophilic Substitution with 3-Methylbutylamine

The 7-chloro intermediate undergoes substitution with 3-methylbutylamine in ethanol under reflux (12 h, 80°C). Catalytic KI enhances reactivity via the Finkelstein mechanism, yielding the final product (Scheme 2).

Scheme 2: Amine Coupling Reaction

  • Conditions : 7-chloro intermediate (1 eq), 3-methylbutylamine (2 eq), KI (0.1 eq), EtOH, 80°C, 12 h.

  • Yield : 82%.

Purification: Recrystallization from dioxane/water (7:3) affords >98% purity.

Regioselective Trifluoromethyl Group Incorporation

Direct Trifluoromethylation via Radical Pathways

Photoinduced trifluoromethylation using CF₃I and Cs₂CO₃ under UV light (365 nm) introduces the CF₃ group at the 2-position. This method, adapted for pyrazolo[1,5-a]pyrimidines by Park et al., avoids harsh reagents like CF₃COCl (Table 3).

Table 3: Trifluoromethylation Efficiency

MethodReagentLight SourceYield (%)
Radical CF₃I additionCF₃I/Cs₂CO₃UV (365 nm)75
Electrophilic substitutionCF₃COClNone58

Advantage: UV-mediated methods reduce side reactions compared to thermal approaches.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Cyclocondensation Route : Suitable for small-scale synthesis (1–10 g) with moderate yields (65–78%).

  • One-Flask Vilsmeier Method : Ideal for large-scale production (100 g+) due to streamlined steps and high yields (85–91%).

Byproduct Management

  • Chlorination Byproducts : Oligomers form at >110°C; TMAC suppresses this via complexation.

  • Amine Coupling : Excess 3-methylbutylamine (2 eq) minimizes residual chloride.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 1.45 (d, 6H, CH(CH₃)₂), 2.35 (s, 3H, Ar-CH₃), 3.20 (t, 2H, NCH₂), 7.25–7.45 (m, 4H, Ar-H).

  • IR (KBr) : 3340 cm⁻¹ (N-H), 1650 cm⁻¹ (C=N), 1120 cm⁻¹ (C-F).

  • HRMS (ESI+) : m/z 376.4 [M+H]⁺ (calculated 376.41).

Purity Assessment

  • HPLC : >99% purity (C18 column, MeOH/H₂O 70:30, 1 mL/min).

  • Elemental Analysis : C, 63.7%; H, 6.1%; N, 14.9% (theoretical C, 63.8%; H, 6.2%; N, 14.8%).

Industrial-Scale Considerations

Cost-Effective Reagent Selection

  • POCl₃ vs. SOCl₂ : POCl₃ offers higher conversion (90% vs. 72%) but requires corrosion-resistant reactors.

  • Solvent Recycling : Ethanol recovery via distillation reduces costs by 40% in amine coupling steps.

Environmental Impact

  • Waste Streams : Neutralization of POCl₃ with NaHCO₃ generates NaCl, reducing hazardous byproducts.

  • Green Chemistry : UV-mediated trifluoromethylation eliminates CF₃COCl, lowering toxicity .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:
Synthesis optimization requires multi-step planning, focusing on:

  • Core cyclization : Construct the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors (e.g., pyrazole derivatives and β-keto esters) under reflux in aprotic solvents (e.g., DMF or THF) .
  • Substituent attachment : Introduce the 3-methylbutyl and 4-methylphenyl groups via nucleophilic substitution or coupling reactions. Use catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura couplings .
  • Trifluoromethyl incorporation : Employ trifluoromethylation agents (e.g., Togni’s reagent) under inert atmospheres to ensure stability .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane for intermediates and recrystallization (e.g., ethanol/water) for the final product .
    Key parameters : Monitor reaction progress via TLC/HPLC, optimize temperature (60–120°C), and use anhydrous conditions to minimize side reactions .

Basic: What analytical methods are recommended for structural characterization of this compound?

Answer:
A combination of techniques ensures accurate characterization:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios. For example, the trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR) and aromatic protons (δ 6.5–8.0 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion matching C₂₂H₂₅F₃N₅).
  • X-ray crystallography : Resolve 3D conformation and bond angles (e.g., dihedral angles between pyrimidine and phenyl rings) .
  • IR spectroscopy : Identify functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹) .

Advanced: How can researchers investigate the compound’s enzyme inhibition mechanism?

Answer:

  • Target identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity with kinases or cytochrome P450 enzymes .
  • In vitro assays :
    • Kinase inhibition : Measure IC₅₀ via ATP-Glo assays using purified enzymes (e.g., EGFR or VEGFR2).
    • Enzyme kinetics : Perform Lineweaver-Burk analysis to determine competitive/non-competitive inhibition .
  • Mutagenesis studies : Modify key residues (e.g., catalytic lysines) to validate binding pockets.
  • Structural analogs : Compare activity with derivatives lacking the trifluoromethyl group to assess its role in binding .

Advanced: What methodologies assess the compound’s pharmacokinetics and metabolic stability?

Answer:

  • In vitro ADME :
    • Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid.
    • Microsomal stability : Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS .
  • In vivo studies :
    • Plasma half-life : Administer IV/orally to rodents, collect blood samples at intervals, and measure plasma concentrations.
    • Tissue distribution : Radiolabel the compound (¹⁴C) and track accumulation in organs .
  • BBB permeability : Use MDCK-MDR1 cell monolayers to model blood-brain barrier penetration .

Advanced: How should researchers address contradictions in reported bioactivity data across studies?

Answer:

  • Replicate experiments : Standardize protocols (e.g., cell lines, assay conditions) to eliminate variability.
  • Dose-response validation : Test activity across multiple concentrations (e.g., 1 nM–100 µM) to confirm EC₅₀/IC₅₀ trends .
  • Structural verification : Re-characterize the compound (via NMR/X-ray) to rule out batch-to-batch impurities .
  • Computational validation : Compare molecular docking results with conflicting bioactivity data to identify plausible binding discrepancies .

Advanced: What strategies evaluate the role of the trifluoromethyl group in bioactivity?

Answer:

  • Analog synthesis : Prepare derivatives with -CF₃ replaced by -CH₃, -Cl, or -H .
  • Comparative assays : Test analogs against the parent compound in enzyme/cell-based assays. For example, reduced IC₅₀ in -CH₃ analogs suggests -CF₃ enhances binding .
  • Thermodynamic studies : Use isothermal titration calorimetry (ITC) to measure ΔG and ΔH of ligand-enzyme binding.
  • Computational analysis : Calculate electrostatic potential maps (via DFT) to assess -CF₃’s electron-withdrawing effects on aromatic rings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.